molecular formula C18H16BrNO3 B277623 5-bromo-3-hydroxy-1-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

5-bromo-3-hydroxy-1-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Katalognummer B277623
Molekulargewicht: 374.2 g/mol
InChI-Schlüssel: KNHJOJKNVHIUNX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-bromo-3-hydroxy-1-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a chemical compound that belongs to the indole family. It is a synthetic compound that has been widely used in scientific research for its unique properties.

Wirkmechanismus

The mechanism of action of 5-bromo-3-hydroxy-1-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is not fully understood. However, it is believed to interact with metal ions such as copper, iron, and zinc, leading to the formation of a complex. This complex can then undergo a photochemical reaction, leading to the generation of reactive oxygen species that can cause cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-3-hydroxy-1-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one are not fully understood. However, it has been shown to have potential anti-cancer activity and can induce cell death in cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 5-bromo-3-hydroxy-1-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one in lab experiments is its unique properties, such as its ability to detect metal ions and its potential anti-cancer activity. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Zukünftige Richtungen

There are several future directions for the research of 5-bromo-3-hydroxy-1-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one. One direction is to further investigate its mechanism of action and its potential use as a photosensitizer in photodynamic therapy for the treatment of cancer. Another direction is to explore its potential as a starting material for the synthesis of other compounds with potential biological activity. Additionally, further research can be conducted to investigate its potential as a fluorescent probe for the detection of other metal ions.

Synthesemethoden

The synthesis of 5-bromo-3-hydroxy-1-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves several steps. The first step involves the reaction of 4-methylacetophenone with ethyl acetoacetate in the presence of sodium ethoxide to form 4-methyl-3-oxo-3-phenylbutanoic acid ethyl ester. The second step involves the reaction of 4-methyl-3-oxo-3-phenylbutanoic acid ethyl ester with hydrazine hydrate to form 4-methyl-3-hydrazino-3-phenylbutanoic acid ethyl ester. The third step involves the reaction of 4-methyl-3-hydrazino-3-phenylbutanoic acid ethyl ester with 5-bromo-2-hydroxybenzaldehyde to form 5-bromo-3-hydroxy-1-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one.

Wissenschaftliche Forschungsanwendungen

5-bromo-3-hydroxy-1-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been widely used in scientific research for its unique properties. It has been used as a fluorescent probe for the detection of metal ions such as copper, iron, and zinc. It has also been used as a photosensitizer in photodynamic therapy for the treatment of cancer. Additionally, it has been used as a starting material for the synthesis of other compounds with potential biological activity.

Eigenschaften

Molekularformel

C18H16BrNO3

Molekulargewicht

374.2 g/mol

IUPAC-Name

5-bromo-3-hydroxy-1-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]indol-2-one

InChI

InChI=1S/C18H16BrNO3/c1-11-3-5-12(6-4-11)16(21)10-18(23)14-9-13(19)7-8-15(14)20(2)17(18)22/h3-9,23H,10H2,1-2H3

InChI-Schlüssel

KNHJOJKNVHIUNX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Br)N(C2=O)C)O

Kanonische SMILES

CC1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Br)N(C2=O)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.